Hypogeic acid

Description

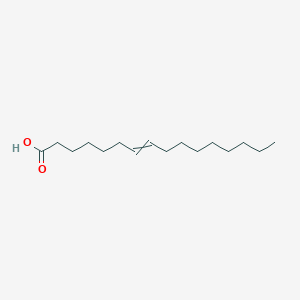

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-7-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |

InChI Key |

PJHOFUXBXJNUAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Presence of Hypogeic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural plant sources of hypogeic acid ((Z)-7-hexadecenoic acid), a monounsaturated omega-9 fatty acid. While its presence in the plant kingdom is acknowledged, specific quantitative data remains sparse, often aggregated with its isomers. This guide provides a comprehensive overview of its known sources, the challenges in its quantification, and detailed methodologies for its extraction and analysis.

Natural Sources and Quantitative Data

This compound is most famously associated with the peanut (Arachis hypogaea), from which it derives its name (hypogaea meaning "under the earth"). However, several other plant species have been identified as potential sources. A significant challenge in reporting precise concentrations of this compound is that standard analytical methods often group C16:1 fatty acid isomers together. The data presented below reflects the fatty acid composition of known sources, with specific notations on the reporting of C16:1 isomers.

Table 1: Fatty Acid Composition of Select Plant Oils Containing C16:1 Fatty Acids

| Plant Source | Common Name | C16:0 (Palmitic Acid) (%) | C16:1 (Hexadecenoic Acid) (%) | C18:0 (Stearic Acid) (%) | C18:1 (Oleic Acid) (%) | C18:2 (Linoleic Acid) (%) | Notes on C16:1 Isomer |

| Arachis hypogaea | Peanut | 8.2 - 15.1 | Reported, but often not isomer-specific[1] | 1.1 - 7.2 | 31.5 - 60.2 | 19.9 - 45.4 | The primary historical source of this compound[2]. |

| Hippophae rhamnoides | Sea Buckthorn (Pulp Oil) | 29.17 - 33 | 32.86 - 42 | <2 | 4.92 | 16.08 | Predominantly palmitoleic acid (C16:1n-7)[3]. |

| Mangifera indica | Mango (Seed Kernel Oil) | 6.77 - 12.80 | Not typically reported | 36.36 - 45.76 | 43.20 - 52.42 | Not a major component | Fatty acid profiles focus on C16 and C18 saturated and monounsaturated fatty acids[4][5]. |

| Voandzeia subterranea | Bambara Groundnut | 20.57 - 23.27 | ~0.30 | 7.12 | 22.61 | 35.92 | Reported as palmitoleic acid[6][7]. |

Note: The ranges presented are compiled from various studies and can be influenced by cultivar, growing conditions, and processing methods. The lack of specific quantification for this compound is a notable data gap in current plant lipidomics.

Biosynthesis of this compound

In plants, this compound (16:1n-9) is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-1)[8][9][10]. This pathway is distinct from the synthesis of its more common isomer, palmitoleic acid (16:1n-7), which is typically formed by the desaturation of palmitic acid in the endoplasmic reticulum[8].

Biosynthesis of this compound.

Experimental Protocols

The analysis of this compound in plant materials requires a multi-step process involving lipid extraction, derivatization, and chromatographic separation.

Lipid Extraction

The initial step involves extracting the total lipids from the plant matrix.

-

Soxhlet Extraction: A common and exhaustive method.

-

Dry the plant material (e.g., ground seeds) to a constant weight.

-

Place the dried material in a cellulose (B213188) thimble.

-

Extract with a non-polar solvent, such as n-hexane, in a Soxhlet apparatus for 6-8 hours.

-

Remove the solvent from the extract using a rotary evaporator to yield the crude lipid fraction.

-

-

Cold Pressing: A mechanical extraction method that avoids the use of solvents.

-

The plant material (e.g., peanut kernels) is mechanically pressed using a screw press.

-

The expelled oil is collected. This method is often used for edible oil production and may result in a lower yield compared to solvent extraction.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for gas chromatography, the fatty acids in the lipid extract are converted to their methyl esters.

-

Acid-Catalyzed Methylation (BF₃-Methanol Method):

-

To approximately 20-30 mg of the extracted oil in a screw-capped tube, add 2 mL of 0.5 M NaOH in methanol.

-

Heat the mixture in a water bath at 100°C for 5 minutes.

-

After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature and add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying FAMEs.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A polar capillary column, such as a DB-23 or SP-2560, is typically used for FAME separation.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

Injection: A small volume (typically 1 µL) of the FAMEs in hexane is injected into the GC.

-

Detection: The mass spectrometer detects the eluting compounds, and the resulting mass spectra are compared to a library (e.g., NIST) for identification. Quantification is achieved by comparing peak areas to those of known standards.

Challenges in Isomer Separation

Distinguishing between this compound (7Z-16:1) and its isomers, particularly palmitoleic acid (9Z-16:1), can be challenging with standard GC methods. Advanced techniques may be required for unambiguous identification and quantification:

-

Specialized GC Columns: Longer capillary columns or columns with specific stationary phases can improve the resolution of positional isomers.

-

Derivatization to DMOX Derivatives: Conversion of fatty acids to their 4,4-dimethyloxazoline (DMOX) derivatives can help in determining the double bond position through mass spectrometry, as the fragmentation pattern is indicative of the double bond location.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique can offer alternative selectivity for isomer separation[11].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant sources.

Workflow for this compound Analysis.

Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways in plants that directly involve this compound. Its primary known role is as a minor constituent of triacylglycerols in the storage lipids of certain plant species. Further research is needed to elucidate any potential signaling or regulatory functions of this fatty acid in plant metabolism.

References

- 1. Fatty acids and chemical composition of peanut (Arachis hypogaea L.) [ajar.journals.ekb.eg]

- 2. foodb.ca [foodb.ca]

- 3. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

- 4. academicjournals.org [academicjournals.org]

- 5. Evaluation of the fatty acid composition of the seeds of Mangifera indica L. and their application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nutritive Evaluation of the Bambara Groundnut Ci12 Landrace [Vigna subterranea (L.) Verdc. (Fabaceae)] Produced in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis of Hypogeic Acid from Oleic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid that has garnered interest for its potential roles in various physiological and pathophysiological processes. Unlike the de novo synthesis of other fatty acids, this compound is primarily synthesized through the partial mitochondrial β-oxidation of oleic acid (cis-9-octadecenoic acid, 18:1n-9). This technical guide provides an in-depth overview of this biosynthetic pathway, including the key enzymatic steps, subcellular localization, and a detailed experimental protocol for its investigation.

Biosynthesis Pathway of this compound

The conversion of oleic acid to this compound is a catabolic process that results in the shortening of the fatty acid carbon chain by two carbons. This pathway occurs within the mitochondrial matrix and involves one cycle of the β-oxidation spiral.[1]

Activation of Oleic Acid

Prior to entering the mitochondria, oleic acid must be activated in the cytoplasm. This reaction is catalyzed by Long-chain-fatty-acid—CoA ligase (ACSL) , which converts oleic acid into oleoyl-CoA at the expense of ATP.[2]

Mitochondrial Transport

The resulting oleoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system. This process involves the sequential action of carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane.[3][4]

Mitochondrial β-Oxidation (One Cycle)

Once inside the mitochondrial matrix, oleoyl-CoA undergoes one full cycle of β-oxidation. Given that oleic acid is a monounsaturated fatty acid with a double bond at the cis-Δ9 position, an auxiliary enzyme is required in addition to the core β-oxidation enzymes.[5]

The enzymatic steps are as follows:

-

Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase (ACAD) . For a long-chain fatty acid like oleoyl-CoA, Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Long-Chain Acyl-CoA Dehydrogenase (LCAD) are the primary enzymes involved.[6][7][8] This reaction introduces a trans double bond between the α and β carbons (C2 and C3), resulting in the formation of trans-Δ2, cis-Δ9-octadecadienoyl-CoA and the reduction of FAD to FADH2.

-

Isomerization: The presence of the cis-Δ3 double bond (after the first step, the original cis-Δ9 bond is now at the Δ3 position relative to the thioester) prevents the next enzyme, enoyl-CoA hydratase, from acting. Δ3,Δ2-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, yielding trans-Δ2, trans-Δ8-hexadecadienoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group across the trans-Δ2 double bond, forming L-3-hydroxy-trans-Δ8-hexadecenoyl-CoA.[3]

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-keto-trans-Δ8-hexadecenoyl-CoA. This step is coupled with the reduction of NAD+ to NADH.[3]

-

Thiolytic Cleavage: The final step is catalyzed by β-ketoacyl-CoA thiolase , which cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and the CoA ester of the fatty acid that is two carbons shorter.[3] In this case, the product is hypogeoyl-CoA (cis-7-hexadecenoyl-CoA).

Hypogeoyl-CoA can then be hydrolyzed to release free this compound or be utilized in other metabolic pathways.

Quantitative Data

Quantitative data on the specific conversion rate of oleic acid to this compound is limited in the available literature. The efficiency of this partial β-oxidation can be influenced by various factors, including the metabolic state of the cell and the relative activities of the β-oxidation enzymes. The following table presents representative categories of data that would be collected in an experimental setting to quantify this conversion.

| Parameter | Description | Sample Value |

| Substrate Concentration | Initial concentration of oleic acid supplied to the experimental system. | 100 µM |

| Product Concentration | Concentration of this compound produced over a specific time course. | 5-15 µM |

| Conversion Rate | The rate of this compound formation from oleic acid. | 0.1-0.5 nmol/min/mg protein |

| Enzyme Activity (VLCAD/LCAD) | Specific activity of the initial acyl-CoA dehydrogenase towards oleoyl-CoA. | Varies with tissue and conditions |

| Isotopic Enrichment | Percentage of labeled carbon from the oleic acid tracer incorporated into this compound. | Dependent on experimental setup |

Note: The "Sample Value" column contains hypothetical data for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for tracing the conversion of oleic acid to this compound in isolated mitochondria using stable isotope labeling followed by mass spectrometry.

Objective

To quantify the biosynthesis of this compound from oleic acid in isolated mitochondria.

Materials

-

[U-¹³C₁₈]-Oleic acid (stable isotope-labeled tracer)

-

Isolated mitochondria (e.g., from rat liver)

-

Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA)

-

Substrates and cofactors: L-carnitine, CoA, ATP, NAD+, FAD, malate (B86768)

-

Bovine serum albumin (BSA), fatty acid-free

-

Perchloric acid

-

Internal standards for fatty acid quantification (e.g., [¹³C₁₆]-palmitic acid)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Assess the integrity and purity of the mitochondrial preparation.

-

Preparation of Labeled Oleic Acid: Prepare a stock solution of [U-¹³C₁₈]-oleic acid complexed with fatty acid-free BSA in the respiration buffer.

-

Incubation:

-

Resuspend the isolated mitochondria in pre-warmed respiration buffer containing L-carnitine, CoA, ATP, and malate (to prime the TCA cycle).

-

Initiate the reaction by adding the [U-¹³C₁₈]-oleic acid-BSA complex to the mitochondrial suspension.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).

-

Include control incubations without mitochondria or without the oleic acid substrate.

-

-

Termination of Reaction and Lipid Extraction:

-

Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.

-

Centrifuge to pellet the protein and extract the lipids from the supernatant using a modified Folch or Bligh-Dyer method.

-

Add an internal standard for accurate quantification.

-

-

Fatty Acid Derivatization:

-

Saponify the extracted lipids to release free fatty acids.

-

Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives suitable for GC-MS analysis.

-

-

GC-MS or LC-MS Analysis:

-

Separate the FAMEs by gas chromatography.

-

Analyze the eluting peaks by mass spectrometry to identify and quantify the different fatty acids based on their retention times and mass spectra.

-

Specifically monitor for the mass-to-charge ratios corresponding to unlabeled and ¹³C-labeled oleic acid and this compound.

-

-

Data Analysis:

-

Calculate the amount of ¹³C-labeled this compound produced.

-

Determine the rate of conversion of oleic acid to this compound, typically expressed as nmol of product formed per minute per milligram of mitochondrial protein.

-

Calculate the isotopic enrichment in the this compound pool.

-

Visualizations

Biosynthesis Pathway of this compound from Oleic Acid

References

- 1. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. aocs.org [aocs.org]

- 4. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review [mdpi.com]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

The Role of Hypogeic Acid in Cellular Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid, a cis-7-hexadecenoic acid (16:1n-9), is a monounsaturated omega-9 fatty acid that is emerging as a bioactive lipid with significant roles in cellular metabolism and inflammation. As a positional isomer of the more extensively studied palmitoleic acid (16:1n-7), this compound is gaining attention for its potential as a biomarker and therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular processes, with a focus on its metabolic pathways, signaling cascades, and the experimental methodologies required for its study. While research specifically on this compound is still developing, this guide synthesizes the available information and provides context from related fatty acids to inform future research and drug development efforts.

Introduction to this compound

This compound is a 16-carbon monounsaturated fatty acid. It is endogenously produced in mammalian cells, primarily through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria.[1][2][3] This distinguishes it from its isomer, palmitoleic acid, which is synthesized from palmitic acid via the action of stearoyl-CoA desaturase-1 (SCD1).[1][2][3] Accumulating evidence suggests that this compound plays a role in metabolic regulation and may possess anti-inflammatory properties, making it a molecule of interest in the context of metabolic diseases and inflammatory disorders.[4][5][6]

Biosynthesis of this compound

The primary pathway for the synthesis of this compound is the mitochondrial β-oxidation of oleic acid. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. Partial oxidation of oleic acid results in the formation of this compound.

Role in Cellular Metabolism and Signaling

While specific quantitative data on the metabolic effects of this compound are limited, studies on hexadecenoic acid isomers suggest a role in modulating key metabolic and inflammatory pathways.

Anti-inflammatory Signaling

This compound, along with its isomer palmitoleic acid, is implicated in anti-inflammatory signaling pathways. In macrophages, inflammatory stimuli trigger the release of these fatty acids from membrane phospholipids, a process mediated by the calcium-independent phospholipase A2β (iPLA2β).[4][6] The released this compound is thought to exert anti-inflammatory effects, potentially by counteracting pro-inflammatory signaling cascades such as the NF-κB pathway.[1]

The precise mechanism by which this compound inhibits NF-κB is not fully elucidated but may involve the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a downregulation of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[7][8]

Regulation of Metabolic Signaling Pathways

Fatty acids are known to influence key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). While direct evidence for this compound is scarce, studies on its isomer and other monounsaturated fatty acids suggest potential roles.

-

AMPK Activation: AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes. Some fatty acids have been shown to activate AMPK, leading to increased fatty acid oxidation and improved insulin (B600854) sensitivity.[9]

-

PPAR Activation: PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is linked to adipogenesis and improved insulin sensitivity.[1][10]

Quantitative Data

As research on this compound is in its early stages, there is a notable lack of specific quantitative data regarding its biological activities. The following tables present a framework for the types of quantitative data that are crucial for elucidating the metabolic role of this compound, with example data for related fatty acids provided for context.

Table 1: Effect of Hexadecenoic Acid Isomers on Cytokine Production in Macrophages

| Fatty Acid | Concentration (µM) | Cell Type | Stimulant | TNF-α Production (% of Control) | IL-6 Production (% of Control) | Reference |

| This compound | Data not available | |||||

| Palmitoleic Acid | 100 | RAW 264.7 | LPS | ↓ (specific % not stated) | ↓ (specific % not stated) | [11] |

| Palmitic Acid | 200 | THP-1 | LPS | ↑ 250% | ↑ 300% | [12] |

Table 2: Activation of PPARγ by Various Fatty Acids

| Ligand | EC50 (µM) | Cell-Based Assay | Reference |

| This compound | Data not available | ||

| Rosiglitazone (synthetic agonist) | 0.03 | HEK293T | [13] |

| 15-oxo-ETE | 1.9 | [10] | |

| ψ-baptigenin | 2.9 | THP-1 | [14] |

Table 3: Effect of Fatty Acids on AMPK Phosphorylation

| Fatty Acid | Concentration (mM) | Cell Type | Fold Increase in p-AMPKα (Thr172) | Reference |

| This compound | Data not available | |||

| Palmitate | 0.25 | L6 Myotubes | ~1.5 | [9] |

| Linoleate | 0.25 | L6 Myotubes | ~1.4 | [9] |

| Acetic Acid | 0.5 | L6 Myotubes | ~2.2 | [15] |

Experimental Protocols

The following protocols are adapted from established methodologies for the study of fatty acid metabolism and can be applied to investigate the biological effects of this compound.

Protocol 1: Analysis of this compound Effects on Cytokine Production in Macrophages

This protocol outlines the steps to assess the impact of this compound on the production of pro-inflammatory cytokines in a macrophage cell line.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[16]

-

-

This compound Preparation:

-

Dissolve this compound in ethanol (B145695) to create a stock solution.

-

Prepare serial dilutions in culture medium. It is recommended to complex the fatty acid with fatty acid-free BSA to improve solubility and delivery to cells.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate for 1-2 hours.

-

Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response.[7]

-

Incubate for 18-24 hours.

-

-

Cytokine Measurement:

-

ELISA: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[17]

-

RT-qPCR: Wash the cells with PBS and lyse them to extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative PCR with specific primers for Tnf-α, Il-6, Ptgs2 (COX-2), and Nos2 (iNOS) to measure mRNA expression levels. Normalize to a housekeeping gene such as Gapdh.[8]

-

Protocol 2: Lipid Extraction and GC-MS Analysis of C16:1 Isomers

This protocol describes the extraction of total lipids from cells and their analysis by gas chromatography-mass spectrometry (GC-MS) to quantify this compound and its isomers.

-

Lipid Extraction (Folch Method):

-

Harvest cultured cells and wash with PBS.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipids in a solution of 1.25 M HCl in methanol.

-

Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

-

After cooling, add water and extract the FAMEs with hexane (B92381).

-

-

GC-MS Analysis:

-

Inject the hexane extract containing FAMEs into a GC-MS system.

-

Use a highly polar capillary column (e.g., a biscyanopropyl polysiloxane phase) to achieve separation of the C16:1 isomers.[18][19]

-

Set the GC oven temperature program to effectively separate the isomers.

-

Use mass spectrometry in selected ion monitoring (SIM) mode for sensitive and specific detection of the FAMEs.

-

Quantify the amount of each isomer by comparing its peak area to that of a known amount of an internal standard (e.g., deuterated palmitic acid).[20]

-

Conclusion and Future Directions

This compound is a promising bioactive lipid with potential roles in regulating cellular metabolism and inflammation. While current research is limited, the available evidence suggests that it may exert beneficial effects, particularly in the context of inflammatory responses. The methodologies outlined in this guide provide a framework for future investigations to fully characterize the biological functions of this compound.

Key areas for future research include:

-

Quantitative analysis of the dose-dependent effects of pure this compound on cytokine production, PPAR activation, and AMPK signaling.

-

Direct comparison of the biological activities of this compound with its isomers, particularly palmitoleic acid, to delineate their unique and overlapping functions.

-

In-depth mechanistic studies to elucidate the precise molecular targets of this compound and its downstream signaling pathways.

-

In vivo studies in animal models of metabolic and inflammatory diseases to validate the therapeutic potential of this compound.

A deeper understanding of the role of this compound in cellular metabolism will be crucial for the development of novel therapeutic strategies for a range of diseases.

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMP-activated Protein Kinase Activation Suppresses Protein Synthesis and mTORC1 Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]

- 12. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMPK inhibits myoblast differentiation through a PGC-1α-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

The Pivotal Role of Monounsaturated Fatty Acids in Cellular Physiology and Metabolic Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monounsaturated fatty acids (MUFAs), once primarily recognized for their role in energy storage, are now understood to be critical signaling molecules that actively modulate a vast array of physiological processes. Their influence extends from the structural integrity of cellular membranes to the intricate regulation of metabolic pathways and the mitigation of disease pathogenesis. This technical guide provides an in-depth exploration of the core physiological functions of MUFAs, with a focus on the molecular mechanisms that underpin their effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, cardiovascular health, and related fields.

Modulation of Cellular Signaling Pathways

MUFAs are not merely passive components of cellular structures; they are dynamic participants in intracellular signaling cascades, influencing gene expression and cellular responses. Their effects are mediated through direct interactions with nuclear receptors and modulation of key signaling proteins.

One of the primary mechanisms by which MUFAs exert their effects is through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Nutrients such as MUFAs can activate AMPK, leading to a cascade of downstream effects that promote mitochondrial metabolism, improve liver function, and reduce inflammation.[1][2] For instance, the MUFA oleic acid has been shown to prevent palmitate-induced endoplasmic reticulum (ER) stress and inflammation by maintaining AMPK activation in skeletal muscle cells.[3]

Furthermore, MUFAs can directly influence gene transcription by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[4][5] Oleic acid, for example, binds to all three PPAR subtypes (α, β/δ, and γ), while saturated fatty acids like palmitic acid have a more limited and less efficient binding profile.[5] This differential activation of PPARs contributes to the distinct physiological effects of various fatty acid classes.

The following diagram illustrates the signaling pathway of AMPK activation by MUFAs.

Caption: Signaling pathway of AMPK activation by monounsaturated fatty acids.

Regulation of Metabolic Homeostasis

MUFAs play a crucial role in maintaining metabolic balance, particularly in the context of insulin (B600854) sensitivity and glucose metabolism. Diets rich in MUFAs have been consistently associated with improved glycemic control and a reduced risk of type 2 diabetes.[6][7][8]

Epidemiological and intervention studies have demonstrated that replacing saturated fatty acids (SFAs) with MUFAs can significantly improve insulin sensitivity.[9] A multicenter study known as KANWU showed that shifting from a diet rich in saturated fats to one rich in monounsaturated fats improved insulin sensitivity in healthy individuals.[9] This effect is partly attributed to the ability of MUFAs to be incorporated into cell membranes, which can alter membrane fluidity and influence the function of insulin receptors and glucose transporters.[9][10]

In contrast to SFAs, which can induce insulin resistance, MUFAs have been shown to have protective effects.[11] For instance, a MUFA-rich high-fat diet was found to attenuate insulin resistance and adipose tissue dysfunction in mice, despite the development of obesity.[11] This was associated with sustained AMPK activation and reduced inflammation in adipose tissue.[11]

The following table summarizes the effects of MUFA-rich diets on insulin sensitivity from selected studies.

| Study Population | Dietary Intervention | Outcome on Insulin Sensitivity | Reference |

| Healthy individuals | Replacement of SFA with MUFA | Improved insulin sensitivity | [9] |

| Mice on a high-fat diet | MUFA-enriched high-fat diet vs. SFA-enriched high-fat diet | MUFA diet attenuated insulin resistance | [11] |

| Humans with high SFA consumption | High habitual SFA intake | Reduced insulin sensitivity | [11] |

| Humans with high MUFA consumption | High habitual MUFA intake | No negative impact on insulin sensitivity | [11] |

Impact on Cardiovascular Health

A substantial body of evidence supports the cardioprotective effects of MUFAs.[12][13][14] The consumption of MUFA-rich diets, such as the Mediterranean diet, is associated with a lower incidence of cardiovascular disease.[13][15]

The beneficial effects of MUFAs on cardiovascular health are multifactorial. Replacing saturated fats with monounsaturated fats in the diet can lead to a more favorable blood lipid profile by lowering low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) while maintaining or even increasing high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[8][16][17] Furthermore, MUFAs have been shown to reduce blood pressure and possess anti-inflammatory properties.[9][10][16]

Oleic acid, the most abundant MUFA in the diet, contributes to the maintenance of normal blood cholesterol levels.[18] Diets enriched with MUFAs can also make LDL particles more resistant to oxidation, a key step in the development of atherosclerosis.[17]

The logical relationship between MUFA consumption and reduced cardiovascular disease risk is depicted in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Monounsaturated Fatty Acids in the Mitigation of Insulin Resistance | springermedicine.com [springermedicine.com]

- 7. View of Effects of diets rich in monounsaturated fatty acids on the management and prevention of insulin resistance: A systematic review | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 8. Monounsaturated Fats Benefits: Reduced Disease Risk, Sources, and More [healthline.com]

- 9. Dietary fat, insulin sensitivity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microgramapp.com [microgramapp.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Dietary monounsaturated fatty acids are protective against metabolic syndrome and cardiovascular disease risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Monounsaturated Fat and Cardiovascular Risk | Semantic Scholar [semanticscholar.org]

- 16. What Is Monounsaturated Fat? - Hunimed [hunimed.eu]

- 17. [Protective effect of monounsaturated and polyunsaturated fatty acids on the development of cardiovascular disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Hypogeic Acid and its Relationship to Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid, a 16-carbon monounsaturated fatty acid, is emerging as a molecule of interest within the field of lipidomics. While research has historically focused on its more abundant isomer, palmitoleic acid, recent studies suggest that this compound may also play a significant role in metabolic regulation and cellular signaling. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathways, and its relationship to the broader field of lipidomics. This document details experimental protocols for its analysis and explores its potential involvement in key signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Introduction to this compound

This compound, systematically named (E)-hexadec-7-enoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₁₆H₃₀O₂.[1][2] Its structure consists of a 16-carbon chain with a single double bond in the trans configuration between the 7th and 8th carbon atoms.[1] First discovered in 1854 in peanut oil (Arachis hypogaea), it is also found in other natural sources such as the fungus Monascus purpureus.[1]

In the context of lipidomics, the large-scale study of lipids in biological systems, this compound is of particular interest due to its isomeric relationship with other C16:1 fatty acids, namely palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10).[3][4][5][6][7] While these isomers share the same chemical formula, the position and geometry of their double bonds confer distinct biochemical properties and potential biological activities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its analysis and for interpreting its biological role.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₀O₂ | [1][2][8] |

| Molar Mass | 254.414 g/mol | [1][2] |

| IUPAC Name | (E)-hexadec-7-enoic acid | [1][2] |

| Common Name | This compound | [1] |

| Lipidomics Notation | 16:1Δ7t (or 16:1n-9t) | [1] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 374.80 °C (estimated) | [1] |

| Appearance | Colorless needles | [1] |

| Solubility | Soluble in alcohol | [1] |

Metabolism and Biosynthesis

Unlike its isomers, palmitoleic acid and sapienic acid, which are synthesized from palmitic acid, this compound is primarily a product of the partial β-oxidation of oleic acid (18:1n-9).[3][4][5][6][7] This metabolic link to oleic acid, a highly abundant dietary fatty acid, suggests that the endogenous levels of this compound may be influenced by dietary intake of monounsaturated fats.

Relationship to Lipidomics

Lipidomics aims to identify and quantify the complete set of lipids in a biological system and to understand their roles in health and disease. The study of this compound within this framework presents both challenges and opportunities.

4.1. Analytical Challenges

A significant hurdle in studying this compound is its separation from its positional and geometric isomers. Standard gas chromatography (GC) and liquid chromatography (LC) methods may not always provide sufficient resolution to distinguish between C16:1 isomers.[5][9] Advanced chromatographic techniques, often coupled with mass spectrometry (MS), are required for accurate identification and quantification.

4.2. Potential Biological Significance

While research on this compound is less extensive than on its isomers, accumulating evidence suggests its involvement in metabolic regulation.[3][4][7] Given that fatty acids are key signaling molecules, this compound may exert its effects through interactions with nuclear receptors and other cellular sensors.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for elucidating its biological functions. The following section outlines a general workflow and a detailed protocol for the analysis of this compound in biological samples.

5.1. General Experimental Workflow

5.2. Detailed Protocol: GC-MS Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from established methods for fatty acid analysis and is optimized for the separation of C16:1 isomers.

1. Lipid Extraction (Folch Method)

-

Homogenize 20-50 mg of tissue or 100-200 µL of plasma in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an internal standard (e.g., C17:0 or a deuterated analog of this compound if available) for quantification.

-

Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a 0.9% NaCl solution.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Tightly cap the tube and heat at 100°C for 30 minutes.

-

Cool the tube and add 1 mL of hexane (B92381) and 1 mL of water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Highly polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm ID, 0.2 µm film thickness) for optimal isomer separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: 3°C/min to 240°C.

-

Hold at 240°C for 15 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Based on retention time comparison with a known standard and fragmentation pattern.

Potential Signaling Pathways

While direct evidence for this compound's role in signaling is limited, its structural similarity to other biologically active fatty acids and its origin from oleic acid suggest potential interactions with key metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-Activated Protein Kinase (AMPK).

6.1. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[9][10] Fatty acids are natural ligands for PPARs.[2][5][11] Given that oleic acid, the precursor of this compound, is a known PPARα agonist, it is plausible that this compound could also modulate PPAR activity.[7]

6.2. AMP-Activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways such as fatty acid oxidation and inhibits anabolic pathways like fatty acid synthesis.[12][13][14][15] Some studies have shown that long-chain fatty acids can activate AMPK.[12] As a product of fatty acid metabolism, this compound could potentially influence AMPK signaling, thereby affecting cellular energy homeostasis.

Quantitative Data

Quantitative data on this compound in various biological matrices is currently limited in the scientific literature. Most lipidomics studies report on the more abundant C16:1 isomer, palmitoleic acid. The table below summarizes the available information, highlighting the need for more targeted quantitative studies on this compound.

| Biological Matrix | Concentration Range | Method | Reference |

| Human Milk (trans-Δ7-16:1 isomer) | ~0.02% of total fatty acids | GC-MS | [16] |

| Human Plasma | Not consistently reported | - | - |

| Adipose Tissue | Not consistently reported | - | - |

Note: The data for human milk is for a trans isomer of hexadecenoic acid, which may or may not be this compound. Further research is needed to confirm the identity and quantify the cis and trans isomers of 7-hexadecenoic acid in various tissues.

Conclusion and Future Directions

This compound represents an under-explored area within the field of lipidomics. Its metabolic link to oleic acid and its structural similarity to other bioactive fatty acids suggest a potential role in metabolic regulation and cellular signaling. The development of robust and specific analytical methods for its quantification is a critical next step to facilitate further research. Future studies should focus on:

-

Quantitative Profiling: Establishing the concentration of this compound in various tissues and biofluids in both healthy and diseased states.

-

Signaling Pathway Elucidation: Directly investigating the interaction of this compound with nuclear receptors like PPARs and its effect on key metabolic regulators like AMPK.

-

Functional Studies: Determining the physiological and pathophysiological effects of this compound through in vitro and in vivo models.

A deeper understanding of this compound's role in lipid metabolism will not only enhance our knowledge of lipidomics but may also open new avenues for therapeutic interventions in metabolic diseases.

References

- 1. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. [PDF] Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic functions of the two pathways of oleate beta-oxidation double bond metabolism during the beta-oxidation of oleic acid in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Lipidomics Analysis of the Relationship Between Dietary Fatty Acid Composition and Insulin Sensitivity in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nutritional Lipidomics: Molecular Metabolism, Analytics, and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Pathway of Monounsaturated Lipids Revealed by In-Depth Structural Lipidomics by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipidomics unveils the complexity of the lipidome in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Omega-9 Fatty Acid Family

An In-Depth Technical Guide to the Omega-9 Fatty Acid Family

Omega-9 (ω-9 or n-9) fatty acids are a family of unsaturated fatty acids characterized by the presence of a final carbon-carbon double bond in the ninth position from the methyl end of the molecule.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are monounsaturated (MUFAs) and are not classified as essential fatty acids (EFAs).[1][2][3] This is because the human body can synthesize them endogenously, primarily from other unsaturated fats.[1][2][3][4] Despite their non-essential status, dietary intake and endogenous synthesis of omega-9 fatty acids play crucial roles in cellular structure, metabolic regulation, and inflammatory signaling.[5] They are integral components of animal fat and vegetable oil.[2]

Core Members and Quantitative Data

The omega-9 family includes several fatty acids that differ in carbon chain length and degree of unsaturation. Oleic acid is the most common and widely studied member.[6]

Data Presentation

Quantitative data for the major omega-9 fatty acids, their physical properties, and their distribution in common oils are summarized in the tables below.

Table 1: Major Omega-9 Fatty Acids

| Common Name | Lipid Name | Chemical Name | Description |

| Oleic Acid | 18:1 (n-9) | (9Z)-octadec-9-enoic acid | The most abundant omega-9 fatty acid in nature, a primary component of olive oil and a key player in lipid metabolism.[2][7][8] |

| Erucic Acid | 22:1 (n-9) | (13Z)-docos-13-enoic acid | A very long-chain MUFA found in high concentrations in rapeseed and mustard seed oils.[2][8] High intake has been associated with myocardial lipidosis in animal studies.[9][10] |

| Nervonic Acid | 24:1 (n-9) | (15Z)-tetracos-15-enoic acid | A very long-chain MUFA that is a critical component of sphingomyelin (B164518) in the myelin sheath of nerve fibers, essential for neurological health.[11][12][13] |

| Mead Acid | 20:3 (n-9) | (5Z,8Z,11Z)-eicosatrienoic acid | A polyunsaturated fatty acid (PUFA) synthesized endogenously from oleic acid during EFA deficiency. Its presence is a key biomarker for this condition.[14][15][16][17] |

| Gondoic Acid | 20:1 (n-9) | (11Z)-eicos-11-enoic acid | A monounsaturated fatty acid found in various plant oils, including jojoba oil.[1][11] |

| Elaidic Acid | 18:1 (n-9) | (9E)-octadec-9-enoic acid | The trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils and associated with adverse cardiovascular effects.[1][8] |

Table 2: Physicochemical Properties of Key Omega-9 Fatty Acids

| Fatty Acid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.46 | 13.4 - 16.3 |

| Erucic Acid | C₂₂H₄₂O₂ | 338.57 | 33 - 35 |

| Nervonic Acid | C₂₄H₄₆O₂ | 366.62 | 42 - 43 |

| Elaidic Acid | C₁₈H₃₄O₂ | 282.46 | 43 - 45 |

(Data sourced from PubChem and Wikipedia).[8][13][18]

Table 3: Quantitative Distribution of Omega-9 Fatty Acids in Common Oils (% of Total Fatty Acids)

| Oil Source | Oleic Acid (18:1) | Erucic Acid (22:1) | Other Omega-9s |

| Olive Oil | 55.0 - 83.0 | ~0 | Gondoic acid (~0.3%) |

| Canola Oil (Low Erucic) | 50.0 - 73.8 | < 2.0 | Gondoic acid (2.7-4.7%) |

| Mustard Oil | 9.3 - 12.4 | 51.9 - 56.1 | Gondoic acid (5.7-7.5%) |

| Sesame Oil | 40.7 | ~0 | Gondoic acid (~0.5%) |

| Sunflower Oil (High-Oleic) | 75.0 - 90.7 | ~0 | Gondoic acid (~0.3%) |

| Jojoba Oil | ~5.0 | 10.6 | Gondoic acid (29.5%) |

(Data compiled from multiple sources).[5][6][11][19]

Biosynthesis and Metabolism

Endogenous Synthesis of Oleic Acid and Derivatives

The primary pathway for omega-9 biosynthesis in humans is the conversion of saturated fatty acids. The key rate-limiting enzyme is Stearoyl-CoA Desaturase-1 (SCD1) , an integral protein of the endoplasmic reticulum.[20][21][22] SCD1 introduces a cis double bond at the delta-9 position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them into palmitoleoyl-CoA (16:1 n-7) and oleoyl-CoA (18:1 n-9), respectively.[22][23] Oleic acid can then be elongated by elongase enzymes to form very long-chain omega-9 fatty acids like erucic acid and nervonic acid.[13]

Mead Acid Synthesis in Essential Fatty Acid Deficiency

Under conditions of EFA (omega-3 and omega-6) deficiency, the enzymes responsible for desaturating and elongating these fatty acids become more available. The body compensates by using these enzymes to metabolize endogenously produced oleic acid.[14][16] Oleic acid is desaturated and elongated to form Mead acid (20:3 n-9), which then partially substitutes for arachidonic acid in cell membranes.[15][16] Therefore, elevated levels of Mead acid serve as a critical clinical biomarker for EFA deficiency.

References

- 1. static.igem.org [static.igem.org]

- 2. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 4. Elevated stearoyl-CoA desaturase-1 expression in skeletal muscle contributes to abnormal fatty acid partitioning in obese humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of fatty acid composition and antioxidant activity in vegetable oils [lmaleidykla.lt]

- 6. Omega-9 fatty acids: potential roles in inflammation and cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aquaculture.ugent.be [aquaculture.ugent.be]

- 8. List of unsaturated fatty acids - Wikipedia [en.wikipedia.org]

- 9. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Nervonic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Effects of fatty acids on inflammatory markers studies in vitro and in vivo - ePrints Soton [eprints.soton.ac.uk]

- 15. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]

- 20. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. aocs.org [aocs.org]

Whitepaper: A Technical Guide to the Extraction of Hypogeic Acid from Arachis hypogaea

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9), a monounsaturated omega-9 fatty acid found in Arachis hypogaea (peanut), is gaining attention for its potential roles in metabolic regulation and anti-inflammatory processes[1][2][3]. As a positional isomer of the more commonly known palmitoleic acid, its distinct biological functions are an active area of research[1]. This technical guide provides an in-depth overview of the methodologies for extracting and isolating this compound from Arachis hypogaea. It covers primary oil extraction techniques, purification and separation strategies, analytical quantification, and the biochemical context of its synthesis and signaling. This document is intended to serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this unique fatty acid.

Chemical Profile of Arachis hypogaea

Arachis hypogaea kernels are a rich source of lipids, proteins, and carbohydrates. The oil fraction, which can constitute up to 55% of the kernel's weight, is composed of a complex mixture of fatty acids[4]. While oleic acid and linoleic acid are the most abundant, this compound is also present, though its concentration is less frequently reported.

Table 1: General Chemical Composition of Arachis hypogaea Kernels

| Component | Concentration Range (%) |

| Oil (Fat) | 40 - 55% |

| Protein | 20 - 35% |

| Carbohydrates | 10 - 20% |

| Fiber | 5 - 15% |

| Moisture | 2 - 5% |

| Ash | 2 - 3% |

| Source:[4] |

Table 2: Typical Fatty Acid Profile of Arachis hypogaea Oil

| Fatty Acid | Common Name | Type | Concentration Range (%) |

| C16:0 | Palmitic Acid | Saturated | 10.10 - 11.85% |

| C18:0 | Stearic Acid | Saturated | 2.67 - 3.70% |

| C18:1 (n-9) | Oleic Acid | Monounsaturated | 41.67 - 44.20% |

| C18:2 (n-6) | Linoleic Acid | Polyunsaturated | 38.50 - 41.89% |

| C20:0 | Arachidic Acid | Saturated | 1.18 - 1.76% |

| C16:1 (n-9) | This compound | Monounsaturated | Not typically reported; present in smaller quantities |

| Source:[4] |

Extraction and Isolation Workflow

The extraction of pure this compound is a multi-stage process that begins with the extraction of total lipids (crude oil) from the peanut matrix, followed by the separation and purification of the desired fatty acid from the complex mixture.

Primary Extraction of Crude Oil

The initial step involves extracting the total lipid content from prepared peanut kernels. The choice of method impacts yield, purity, and the preservation of bioactive compounds.

Table 3: Comparison of Primary Oil Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Mechanical Pressing | Physical force (screw press) squeezes oil from the material[5]. | No solvent residue; preserves natural compounds; "cold-press" minimizes thermal degradation[6]. | Lower yield (up to 20% residual oil in cake); potential for heat generation from friction[5]. |

| Solvent Extraction | Use of an organic solvent (e.g., n-hexane, acetone) to dissolve and extract oil[7]. | High oil yield (>95%); efficient for large-scale production[8]. | Potential for hazardous solvent residues; may extract undesirable compounds; requires energy-intensive solvent recovery[8]. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO₂) as a solvent[8][9]. | High purity extract; no solvent residue; tunable selectivity; low-temperature operation preserves sensitive compounds[8]. | High initial equipment cost; complex operation; may be less efficient for high-volume processing[9]. |

Experimental Protocols

Protocol 1: Soxhlet Extraction (Laboratory Scale)

This protocol is a standard laboratory method for efficient lipid extraction using an organic solvent.

-

Preparation: Dry shelled peanut kernels at 60°C for 8 hours to reduce moisture content. Grind the dried kernels into a fine powder (e.g., to pass a 25-mesh sieve).

-

Loading: Accurately weigh approximately 50 g of the peanut powder and place it into a cellulose (B213188) extraction thimble[6].

-

Extraction: Place the thimble into the main chamber of a Soxhlet apparatus. Add 350 mL of n-hexane to the distillation flask[6].

-

Refluxing: Heat the solvent to its boiling point (approx. 69°C for n-hexane). Allow the apparatus to cycle for 6-8 hours, ensuring continuous washing of the solid matrix with condensed solvent[6].

-

Solvent Recovery: After extraction is complete, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at 50°C[6].

-

Drying: Dry the resulting crude oil under a stream of nitrogen and then in a vacuum oven to remove any residual solvent. Store the oil at -20°C.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

This protocol converts fatty acids in the extracted oil into their volatile methyl esters for analysis by gas chromatography. This method can be applied directly to ground peanuts, bypassing a separate oil extraction step[10].

-

Sample Preparation: Add 450 mg of finely ground peanut powder to a 50-mL volumetric flask[10].

-

Saponification: Add 8 mL of 0.5 N methanolic NaOH. Heat in an 80°C water bath for 8 minutes with occasional swirling[10]. This step hydrolyzes the triglycerides into glycerol (B35011) and free fatty acid salts.

-

Methylation: Add 5 mL of 10% Boron Trifluoride (BF₃)-methanol solution. Increase the water bath temperature to 95°C and heat for an additional 5 minutes[10].

-

Extraction: Remove the flask from the bath and add 15 mL of a saturated NaCl solution. Decant the mixture into a 125-mL separatory funnel.

-

Phase Separation: Add 30 mL of hexane to the separatory funnel and shake vigorously for 30 seconds. Allow the layers to separate completely[10].

-

Collection: Collect the upper hexane layer, which contains the FAMEs. This solution is now ready for injection into a Gas Chromatograph.

Purification and Analysis

Crude peanut oil is a mixture of numerous fatty acids. Isolating this compound requires advanced separation techniques.

-

Low-Temperature Crystallization: This method exploits the different melting points of fatty acids. Saturated fatty acids, having higher melting points, can be crystallized and removed from the mixture by cooling it in a solvent like acetone, thereby enriching the concentration of unsaturated fatty acids in the liquid phase[11].

-

Urea Inclusion: Urea molecules form crystalline complexes with straight-chain saturated and monounsaturated fatty acids, while leaving branched-chain and polyunsaturated fatty acids in the solution. This allows for the separation of fatty acids based on their degree of unsaturation[11].

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating specific fatty acids. A reversed-phase column (e.g., C18) can separate fatty acids based on chain length and degree of unsaturation. Fractions corresponding to the elution time of a this compound standard can be collected for a high-purity sample[12][13].

Analysis and quantification are typically performed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) after conversion to FAMEs[14][15]. The use of a polar capillary column is crucial for separating positional isomers. HPLC can also be used for analysis, especially for separating cis/trans isomers without derivatization[12].

Biochemical Context of this compound

Biosynthesis Pathway

Unlike its isomer palmitoleic acid, which is synthesized from palmitic acid, this compound is produced in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9)[1][2]. This process involves the shortening of the oleic acid carbon chain by one acetyl-CoA unit.

Potential Anti-inflammatory Signaling

Emerging research suggests that this compound may play a role in regulating inflammation. Its release from membrane phospholipids (B1166683) is controlled by the calcium-independent phospholipase A₂ (iPLA₂β). This pathway contrasts with the action of calcium-dependent phospholipase A₂ (cPLA₂α), which releases arachidonic acid, a precursor to pro-inflammatory eicosanoids[1].

Conclusion

The extraction of this compound from Arachis hypogaea presents both opportunities and challenges. While peanuts are a viable natural source, the primary extraction of crude oil must be carefully selected to ensure yield and quality. The main technical hurdle lies in the purification of this compound from a complex mixture of structurally similar fatty acids, necessitating the use of advanced chromatographic or separation techniques. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers. Further investigation into optimizing these extraction and purification processes is crucial for enabling more extensive studies into the biological activities and therapeutic potential of this compound, particularly in the context of metabolic and inflammatory diseases.

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids and chemical composition of peanut (Arachis hypogaea L.) [ajar.journals.ekb.eg]

- 5. andersonintl.com [andersonintl.com]

- 6. Effects of Extraction Methods on the Bioactivities and Nutritional Value of Virginia and Valencia-Type Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the common extraction methods of extracting peanut oil in peanut oil processing process?_Blog [cookingoilmillmachinery.com]

- 8. ddtjournal.net [ddtjournal.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. CN1458255A - Separating and purifying method for extracting unsaturated fatty acid from peanut oil - Google Patents [patents.google.com]

- 12. hplc.eu [hplc.eu]

- 13. aocs.org [aocs.org]

- 14. jianhaidulab.com [jianhaidulab.com]

- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Presence of Hypogeic Acid in Monascus purpureus: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the presence of hypogeic acid, a monounsaturated fatty acid, in the fungus Monascus purpureus. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic profile of this economically important fungus.

Introduction

Monascus purpureus, a mold species renowned for its production of natural food colorants and cholesterol-lowering statins, possesses a complex metabolome that includes a variety of fatty acids. Among these is this compound (16:1n-9), a positional isomer of the more common palmitoleic acid (16:1n-7). While the overall fatty acid profile of M. purpureus has been investigated, the specific quantification and biosynthetic pathway of this compound have remained less characterized. This guide synthesizes available data to provide a comprehensive overview of this compound in M. purpureus, including detailed experimental protocols for its analysis and a proposed biosynthetic pathway.

Quantitative Analysis of Fatty Acids in Monascus purpureus

The fatty acid composition of Monascus purpureus is influenced by fermentation conditions, such as the substrate and whether solid-state or submerged fermentation is employed. While many studies have identified the presence of C16:1 fatty acids, they often do not differentiate between the isomers. The following table summarizes the general fatty acid profile of M. purpureus as reported in the literature. It is important to note that the values for C16:1 represent the total amount of all isomers, including palmitoleic acid and this compound.

| Fatty Acid | Chemical Formula | Typical Relative Abundance (%) |

| Palmitic Acid | C16:0 | 15 - 30 |

| Stearic Acid | C18:0 | 5 - 15 |

| Oleic Acid | C18:1 | 30 - 50 |

| Linoleic Acid | C18:2 | 10 - 25 |

| α-Linolenic Acid | C18:3 | < 5 |

| Total C16:1 (including this compound) | C16:1 | < 5 |

Note: The relative abundances are approximate and can vary significantly based on the M. purpureus strain and cultivation conditions.

Experimental Protocols

Accurate identification and quantification of this compound require specific analytical methodologies. The following protocols outline the key steps for the analysis of fatty acids from Monascus purpureus, with a focus on distinguishing between C16:1 isomers.

Lipid Extraction from Monascus purpureus Mycelia

This protocol describes a standard method for the extraction of total lipids from fungal biomass.

Materials:

-

Freeze-dried M. purpureus mycelia

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize 1 gram of freeze-dried mycelia in a mixture of chloroform and methanol (2:1, v/v).

-

Agitate the mixture for 2 hours at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

Store the lipid extract at -20°C under nitrogen until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are converted to their more volatile methyl esters.

Materials:

-

Total lipid extract

-

Methanolic HCl (5%) or BF₃-methanol

-

Saturated NaCl solution

Procedure:

-

Resuspend the dried lipid extract in 2 mL of 5% methanolic HCl.

-

Heat the mixture at 80°C for 2 hours in a sealed vial.

-

Cool the reaction mixture to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1500 x g for 5 minutes.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for C16:1 Isomer Separation

The separation of this compound (C16:1n-9) and palmitoleic acid (C16:1n-7) is critical for accurate quantification. This requires a highly polar capillary column and optimized GC conditions.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (100:1)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-500

Identification:

-

Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching against mass spectral libraries (e.g., NIST, Wiley). The elution order on highly polar columns is generally based on the position of the double bond, with n-7 isomers eluting before n-9 isomers.

Biosynthesis of this compound in Monascus purpureus

The precise biosynthetic pathway of this compound in M. purpureus has not been fully elucidated. However, based on known fungal fatty acid metabolism, a putative pathway can be proposed.

Proposed Biosynthetic Pathways

Two primary pathways are considered for the synthesis of monounsaturated fatty acids in fungi:

-

Direct Desaturation of Palmitic Acid: A Δ⁹-desaturase enzyme could directly introduce a double bond at the 9th carbon of palmitic acid (C16:0) to form palmitoleic acid (C16:1n-7). While this is a common pathway in many organisms, the substrate specificity of the Δ⁹-desaturase in M. purpureus towards palmitic acid would need to be confirmed.

-

Partial β-oxidation of Oleic Acid: this compound (C16:1n-9) can be synthesized through the partial degradation of oleic acid (C18:1n-9) via the β-oxidation pathway. In this process, one acetyl-CoA unit is removed from the carboxyl end of oleic acid.

Given the commonality of both pathways in fungi, it is plausible that both palmitoleic acid and this compound are present in M. purpureus.

Logical Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound in Monascus purpureus.

Conclusion

The presence of this compound in Monascus purpureus contributes to the complexity of its lipid profile. Accurate characterization and quantification of this fatty acid require specialized analytical techniques, particularly high-resolution gas chromatography. Further research, including transcriptomic and metabolomic studies, is necessary to definitively elucidate the biosynthetic pathway of this compound in this fungus.[1][2] A deeper understanding of the fatty acid metabolism in M. purpureus will be valuable for optimizing fermentation processes and for the potential development of novel bioactive compounds.

References

- 1. Comparative Transcriptomic and Metabolomic Analyses Reveal the Regulatory Effect and Mechanism of Tea Extracts on the Biosynthesis of Monascus Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo RNA Sequencing and Transcriptome Analysis of Monascus purpureus and Analysis of Key Genes Involved in Monacolin K Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Hexadecenoic Acid: Hypogeic, Palmitoleic, and Sapienic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecenoic acids, a group of monounsaturated fatty acids with a 16-carbon backbone, are emerging as significant players in human physiology and pathophysiology. Beyond their basic structural roles, specific isomers, namely hypogeic acid (16:1n-9), palmitoleic acid (16:1n-7), and sapienic acid (16:1n-10), exhibit distinct biosynthetic pathways, tissue distribution, and biological activities. Palmitoleic acid has been identified as a "lipokine," an adipose tissue-derived hormone that modulates systemic metabolism and inflammation. Sapienic acid, uniquely abundant in human sebum, is a key component of the skin's antimicrobial barrier. The roles of this compound are less well-defined but are increasingly being investigated. This technical guide provides a comprehensive overview of the core biochemistry, physiological functions, and associated signaling pathways of these three hexadecenoic acid isomers. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their metabolic and signaling networks to support further research and drug development efforts.

Introduction: The Diverse World of Hexadecenoic Acids

Monounsaturated fatty acids (MUFAs) are characterized by a single double bond in their acyl chain. While oleic acid (18:1n-9) is the most common MUFA in the human diet and tissues, the 16-carbon hexadecenoic acids are gaining recognition for their potent and specific biological effects. The position of the double bond profoundly influences the molecule's physical properties and its interaction with enzymes and receptors, leading to distinct physiological outcomes. This guide focuses on three key positional isomers:

-

This compound (16:1n-9 or cis-7-Hexadecenoic Acid): An omega-9 fatty acid.

-

Palmitoleic Acid (16:1n-7 or cis-9-Hexadecenoic Acid): An omega-7 fatty acid.

-

Sapienic Acid (16:1n-10 or cis-6-Hexadecenoic Acid): An omega-10 fatty acid, unique to humans.

Understanding the subtle yet significant differences between these isomers is crucial for elucidating their roles in health and disease and for harnessing their therapeutic potential.

Biosynthesis and Metabolism: Three Isomers, Three Distinct Origins

The three hexadecenoic acid isomers are produced through different enzymatic pathways in distinct subcellular compartments, a key factor determining their tissue-specific concentrations and functions.[1][2]

Palmitoleic acid (16:1n-7) is primarily synthesized in the endoplasmic reticulum from palmitic acid (16:0) by the action of Stearoyl-CoA Desaturase-1 (SCD1).[3][4] This enzyme introduces a double bond at the delta-9 position. SCD1 is highly expressed in the liver and adipose tissue, making these the primary sites of palmitoleic acid production.[3]

Sapienic acid (16:1n-10) is also synthesized from palmitic acid, but through the action of Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), which inserts a double bond at the delta-6 position.[5][6] Uniquely, in human sebaceous glands, SCD1 activity is low, allowing FADS2 to act on its less-preferred substrate, palmitic acid, leading to the high abundance of sapienic acid in sebum.[7] Sapienic acid can be further elongated to sebaleic acid (18:2n-10).[8]

This compound (16:1n-9) is generated in the mitochondria via the partial β-oxidation of oleic acid (18:1n-9).[1][4]

Quantitative Data: Tissue Distribution and Concentrations

The concentrations of hypogeic, palmitoleic, and sapienic acids vary significantly across different human tissues and biofluids, reflecting their distinct origins and physiological roles. The following tables summarize available quantitative data.

Table 1: Concentration of Hexadecenoic Acid Isomers in Human Blood Lipids.